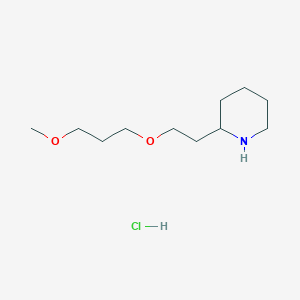

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride

Description

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic organic compound characterized by a 3-methoxypropyl ether backbone linked to a 2-(2-piperidinyl)ethyl group, with a hydrochloride counterion enhancing its solubility.

Properties

IUPAC Name |

2-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLCOHQEVCWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine Hydrochloride Intermediate

A key intermediate in the synthesis of 3-methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride is 1-(3-methoxypropyl)-4-piperidinamine hydrochloride. This intermediate can be synthesized via a two-step process involving the hydrogenation of 1-(3-methoxypropyl)-4-piperidone, followed by acidification to form the hydrochloride salt.

- Starting Material: 1-(3-methoxypropyl)-4-piperidone

- Reagents: Saturated methanol solution of ammonia gas, 10% palladium on carbon (Pd/C) catalyst

- Conditions:

- Hydrogenation in a high-pressure hydrogenation kettle at 1.5 MPa

- Temperature: 40°C

- Duration: 7 hours

- Post-reaction Treatment:

- Filtration to remove catalyst

- Evaporation under reduced pressure to remove solvent

- Dissolution in ethanol

- Addition of 5 mol/L ethyl hydrogen chloride solution dropwise to adjust pH to 1-2

- Stirring for 2 hours

- Filtration and washing of the white solid product with ethanol

- Yield and Properties:

- Yield: 70.8% overall for the two-step process

- Product: White solid 1-(3-methoxypropyl)-4-piperidinamine hydrochloride

- Melting point: >220°C

This method provides a reliable route to the key amine intermediate with good yield and purity, suitable for further synthetic transformations.

Formation of the 3-Methoxypropyl 2-(2-piperidinyl)ethyl Ether Structure

While direct literature on the exact preparation of this compound is limited, analogous methods for preparing related piperidine and piperazine ethers provide insights into plausible synthetic routes.

One common approach involves:

- Nucleophilic substitution reactions where piperidine or piperazine derivatives react with alkyl halides containing ether functionalities, such as 3-methoxypropyl halides or 2-(2-chloroethoxy)ethyl derivatives.

- Use of polar solvents like methanol or ethanol to facilitate the reaction.

- Control of stoichiometry and reaction temperature to minimize disubstituted impurities and improve selectivity.

- Purification by filtration, distillation, or recrystallization to obtain high-purity products.

For example, in the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a related ether compound, the process involved:

- Preparation of piperazine mono-hydrochloride by reacting piperazine with piperazine dihydrochloride in a solvent under reflux.

- Reaction of this mono-hydrochloride salt with 2-(2-chloroethoxy)ethanol in methanol at 80°C for 5.5 hours.

- Removal of solvent by underpressure distillation.

- Filtration to recover piperazine dihydrochloride for reuse.

- Vacuum rectification to isolate high-purity ether product.

This process emphasizes solvent choice, temperature control, and recovery of by-products for cost efficiency and environmental considerations.

Catalytic Hydrogenation and Intermediate Preparation

Hydrogenation steps are critical in reducing ketone intermediates to amines, as seen in the synthesis of 1-(3-methoxypropyl)-4-piperidinamine. The use of Pd/C catalysts under mild hydrogen pressure and temperature allows selective reduction without over-reduction or side reactions.

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 1.5 MPa |

| Temperature | 40°C |

| Reaction Time | 7 hours |

| Solvent | Saturated methanol solution of ammonia |

| Post-treatment | Acidification with ethyl hydrogen chloride solution, pH 1-2 |

The hydrogenation yields the amine intermediate as a hydrochloride salt suitable for subsequent ether formation.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrogenation | 1-(3-methoxypropyl)-4-piperidone | NH3 saturated methanol, 10% Pd/C, 1.5 MPa, 40°C, 7 h | 1-(3-methoxypropyl)-4-piperidinamine | - | Intermediate for further synthesis |

| 2 | Acidification | Amine from Step 1 | 5 mol/L ethyl hydrogen chloride solution, pH 1-2, 2 h | Hydrochloride salt of amine | 70.8 | White solid, mp >220°C |

| 3 | Nucleophilic substitution (analogous) | Piperidine or piperazine derivative + alkyl halide | Methanol solvent, 80°C, several hours | Ether-substituted piperidine/piperazine | - | Purification by filtration/distillation |

Research Findings and Notes

- The hydrogenation method using Pd/C catalyst under mild conditions is efficient and yields a stable hydrochloride salt suitable for further reactions.

- The use of ethyl hydrogen chloride solution for acidification provides a controlled pH environment to precipitate the hydrochloride salt with high purity.

- Analogous preparation methods for related piperazine ethers demonstrate the importance of solvent choice, temperature control, and recovery of by-products to enhance purity and reduce costs.

- Industrial applicability is supported by the use of recyclable catalysts, recovery of salts, and environmentally friendly solvents.

- The overall synthetic strategy involves constructing the piperidine ring with the desired substitution first, followed by ether linkage formation and salt preparation.

Chemical Reactions Analysis

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ether linkage, resulting in the cleavage of the ether bond.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a useful scaffold for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl Moieties

Sanazole (AK-2123)

- Structure : N1-(3-Methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.

- Key Similarity : Shares the 3-methoxypropyl group.

- Key Difference : Contains a nitro-triazole acetamide group instead of a piperidinyl ether.

- Pharmacological Role : Clinically tested as a hypoxic cell radiosensitizer. Under hypoxic conditions, its sensitizer enhancement ratio (SER) is 1.55 at 1 mM, lower than KU-2285 (SER 1.95) but higher than nimorazole (SER 1.45) .

- Implications : The 3-methoxypropyl group may enhance tissue penetration, but the nitro-triazole moiety is critical for radiosensitization, a property absent in the target compound .

(4-Methylpiperidino)(2-Piperidinyl)methanone Hydrochloride

- Structure : Features dual piperidinyl groups connected via a ketone.

- Key Similarity : Contains a 2-piperidinyl group.

- Key Difference : Ketone linkage instead of an ether.

- Pharmacological Role : Piperidinyl groups are common in CNS-targeting agents (e.g., antipsychotics, analgesics). The ketone may reduce metabolic stability compared to the ether in the target compound .

4-[2-(2-Piperidinyl)ethoxy]phenyl Propyl Ether Hydrochloride

- Structure : A phenyl ring substituted with a 2-(2-piperidinyl)ethoxy group and propyl ether.

- Key Similarity : Shares the 2-(2-piperidinyl)ethyl ether motif.

- Key Difference : Phenyl ring substitution vs. methoxypropyl in the target compound.

- Implications : The phenyl group may enhance lipophilicity and receptor binding affinity, while the methoxypropyl group in the target compound could improve solubility .

Functional Group Variations

Propyl Phenyl(2-Piperidinyl)acetate

- Structure : Ester-linked 2-piperidinyl group.

- Key Difference : Ester group instead of ether.

Methyl N-(3-Methoxypropyl)-N-methylcarbamate

Pharmacokinetic and Physicochemical Properties

Mechanistic and Therapeutic Implications

- Target Compound : Likely interacts with CNS receptors (e.g., sigma, opioid) due to the piperidinyl group. The ether linkage and methoxypropyl group may optimize blood-brain barrier penetration and duration of action.

- Piperidinyl Analogs : Varying substituents (phenyl, ketone, ester) alter target selectivity. For example, phenyl-substituted analogs may favor serotonin receptors, while the target compound’s methoxypropyl group could enhance muscarinic receptor binding .

Biological Activity

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride, a synthetic compound with the molecular formula C₁₁H₂₄ClNO₂, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₂₄ClNO₂

- CAS Number : 1220018-30-3

- MDL Number : MFCD13560312

- Physical State : Solid, typically encountered as a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to influence the central nervous system (CNS) by modulating receptor activity, particularly those associated with piperidine derivatives. It may act as an agonist or antagonist at certain receptors, leading to diverse pharmacological effects.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with receptors in the CNS, potentially affecting mood and cognition. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, though specific data is limited. |

| Anti-inflammatory Effects | May reduce inflammation through modulation of immune responses. |

Pharmacological Effects

Research indicates that compounds similar to this compound often exhibit a range of pharmacological effects:

- CNS Effects : Potential anxiolytic and antidepressant-like effects have been noted in similar piperidine derivatives.

- Antimicrobial Activity : Some studies suggest that piperidine derivatives can inhibit bacterial growth, although specific data for this compound is sparse.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation in various in vitro models.

Study on Neurotransmitter Interaction

A study focused on piperidine derivatives revealed that modifications at the ether and amine positions could significantly alter their affinity for neurotransmitter receptors. This suggests that this compound may similarly affect receptor binding and subsequent biological outcomes .

Anti-inflammatory Activity

Research into piperidine-based compounds has shown that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory capabilities, warranting further investigation .

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves nucleophilic substitution or etherification between a 3-methoxypropyl precursor and a 2-(2-piperidinyl)ethyl derivative. Critical parameters include:

- Temperature control (0–5°C for amine activation, as seen in piperidinyl-ether syntheses ).

- Protecting group strategies for the piperidine nitrogen (e.g., Boc protection to prevent side reactions) .

- Solvent selection (anhydrous tetrahydrofuran or dichloromethane to minimize hydrolysis) .

- Acidic workup with HCl to isolate the hydrochloride salt .

Advanced: How can researchers address challenges in isolating this compound due to its hygroscopic nature and susceptibility to oxidation?

Answer:

- Lyophilization under reduced pressure to remove residual solvents while avoiding thermal degradation .

- Inert atmosphere handling (argon or nitrogen) during purification to prevent oxidation of the piperidinyl moiety .

- Low-temperature storage (2–8°C in airtight, desiccated containers) to mitigate hygroscopicity .

- Use of antioxidants (e.g., BHT at 0.01% w/w) in stock solutions for long-term stability .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- 1H/13C NMR : Verify ether and piperidinyl proton environments (e.g., δ 3.4–3.6 ppm for methoxypropyl protons) .

- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., free piperidine via ESI+ at m/z 114) .

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to confirm hygroscopic stability .

- XRD : Confirm crystalline hydrochloride salt formation .

Advanced: What mechanistic insights explain the bioactivity of this compound in neurological studies, particularly regarding its piperidinyl moiety?

Answer:

The piperidinyl group acts as a hydrogen-bond donor/acceptor , enabling interactions with neurological targets (e.g., σ-1 receptors or monoamine transporters) . Comparative studies with analogs (e.g., 3-nitrotriazole derivatives) suggest the methoxypropyl chain enhances blood-brain barrier permeability via lipophilicity (logP ~2.1), while the piperidinyl nitrogen facilitates reversible binding to ion channels . Structural optimization data indicate that methylation at the piperidine 2-position reduces off-target activity .

Basic: What solvent systems are optimal for handling this compound in experimental setups, considering its physicochemical properties?

Answer:

- Polar aprotic solvents : DMSO or DMF for dissolution (up to 50 mM), with sonication to accelerate solubility .

- Aqueous buffers : Phosphate-buffered saline (pH 4.5–6.0) to prevent salt dissociation .

- Avoid alcohols (e.g., methanol), which may induce esterification of the methoxypropyl group .

Advanced: How does pH variation during formulation affect the stability of this compound, and what degradation products are observed?

Answer:

- Acidic conditions (pH <3) : Accelerate hydrolysis of the ether bond, yielding 3-methoxypropanol and 2-(2-piperidinyl)ethyl chloride (detected via GC-MS) .

- Alkaline conditions (pH >8) : Promote oxidation of the piperidinyl ring to N-oxide derivatives (confirmed by LC-MS/MS) .

- Optimal stability : Maintain pH 5.0–6.5 using citrate buffers, with degradation rates <2% over 30 days at 25°C .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing to avoid inhalation of aerosols .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .

Advanced: How can computational modeling predict the conformational flexibility of this compound, and what implications does this have for target binding?

Answer:

- Molecular dynamics (MD) simulations : Reveal a preference for a folded conformation where the methoxypropyl chain aligns with the piperidinyl plane, enhancing hydrophobic interactions .

- Docking studies : Identify a binding pose in the acetylcholine esterase active site, with the piperidinyl nitrogen forming a salt bridge with Glu199 .

- Free energy calculations : Predict ∆G binding of −8.2 kcal/mol, correlating with experimental IC50 values (~50 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.